(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one
Description
Historical Context and Discovery
The historical development of knowledge regarding (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one is intimately connected with the broader study of quinic acid derivatives and their natural occurrence. The compound's relationship to quinic acid, which was first isolated in 1790 by German pharmacist Friedrich Christian Hofmann from Cinchona bark, provides important historical context for understanding its discovery and subsequent characterization. Quinic acid itself became a subject of intensive study due to its association with medicinally important plants, particularly those containing quinine and related alkaloids used in the treatment of malaria. The transformation of quinic acid into its gamma-lactone derivative represents a natural cyclization process that was recognized and studied as part of the broader investigation into the metabolism and chemical transformations of this important cyclitol.
The systematic study of quinic acid gamma-lactone, as this compound is also known, emerged from research into the biosynthetic pathways and metabolic fate of quinic acid in various biological systems. Eduard Lautemann's 1863 studies on the transformation of quinic acid into hippuric acid by animal metabolism provided early insights into the complex chemical transformations that quinic acid and its derivatives undergo in biological systems. This research laid the groundwork for understanding how quinic acid could be converted to various derivative compounds, including lactone forms, through both enzymatic and non-enzymatic processes. The recognition that quinic acid could spontaneously lactonize under certain conditions led to increased interest in characterizing and studying these cyclized derivatives.
The formal identification and structural elucidation of (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one as a distinct chemical entity required the development of sophisticated analytical techniques, particularly nuclear magnetic resonance spectroscopy and X-ray crystallography. The compound's natural occurrence in Detarium microcarpum, as documented in natural product databases, represents an important milestone in the systematic cataloging of natural product diversity. This discovery highlighted the widespread distribution of quinic acid derivatives across different plant species and emphasized the importance of these compounds in plant metabolism and secondary metabolite biosynthesis. The characterization of this compound from natural sources also contributed to the development of standardized methods for the isolation and purification of similar bicyclic lactones from complex natural product mixtures.
Classification within Oxabicyclic Compounds
The classification of (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one within the broader family of oxabicyclic compounds reveals important structural relationships and chemical properties that define this class of molecules. The compound belongs specifically to the class of organic compounds known as gamma butyrolactones, which are characterized by an aliphatic five-member ring containing four carbon atoms and one oxygen atom, with a ketone group positioned on the carbon adjacent to the oxygen atom. This classification places the compound within a well-studied family of naturally occurring lactones that exhibit diverse biological activities and serve as important intermediates in organic synthesis. The gamma butyrolactone classification also indicates specific reactivity patterns and chemical transformations that are characteristic of this functional group arrangement.
Within the more specific subcategory of oxabicyclic compounds, this molecule represents an example of a bridged bicyclic system where the oxygen atom serves as a bridging heteroatom connecting two ring systems. The bicyclic architecture, designated as [3.2.1], indicates the connectivity pattern where three atoms form one bridge, two atoms form a second bridge, and one atom forms the third bridge in the bicyclic framework. This structural classification is significant because it defines the compound's conformational rigidity and influences its reactivity patterns in chemical transformations. The presence of multiple hydroxyl substituents on the bicyclic framework further refines the classification, as these functional groups contribute to the compound's solubility, hydrogen bonding capacity, and potential for derivatization reactions.
The relationship between this compound and other members of the oxabicyclic family can be understood through comparative structural analysis. Related compounds such as 6-oxabicyclo[3.2.1]octan-7-one, which lacks the hydroxyl substituents present in the trihydroxy derivative, demonstrate how functional group modifications can alter the properties and applications of the core bicyclic framework. The systematic study of these structural relationships has revealed that the oxabicyclic scaffold serves as a versatile platform for accessing diverse molecular architectures through selective functionalization reactions. This classification framework has proven valuable for organizing knowledge about structure-activity relationships and for designing synthetic strategies to access related compounds with desired properties.
Significance in Organic Chemistry
The significance of (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one in organic chemistry extends beyond its role as a natural product to encompass its value as a synthetic intermediate and its contribution to fundamental understanding of bicyclic lactone chemistry. The compound's relationship to quinic acid, a widely studied chiral pool starting material, positions it within a broader context of natural product-based synthesis and sustainable chemistry approaches. Quinic acid and its derivatives, including this gamma-lactone, have been recognized as valuable chiral scaffolds for the synthesis of complex organic molecules, particularly those featuring cyclohexane-substituted skeletons and other stereochemically rich frameworks. The availability of the compound from natural sources, combined with its well-defined stereochemistry, makes it an attractive starting material for asymmetric synthesis applications.
The compound's chemical reactivity patterns contribute significantly to its value in synthetic organic chemistry. The presence of multiple hydroxyl groups provides numerous sites for selective functionalization reactions, while the lactone carbonyl offers opportunities for ring-opening transformations and nucleophilic additions. The rigid bicyclic framework constrains the molecule's conformation, leading to predictable stereochemical outcomes in chemical reactions and facilitating the design of stereoselective synthetic transformations. Research has demonstrated that quinic acid gamma-lactone derivatives can undergo various chemical reactions, including oxidation, reduction, and substitution processes, each offering access to different classes of synthetic intermediates. These transformation capabilities have made the compound valuable for accessing diverse molecular architectures from a single chiral starting material.
The compound's role in advancing fundamental understanding of lactone chemistry and bicyclic systems has contributed to broader developments in organic synthesis methodology. Studies of the compound's chemical behavior have provided insights into the factors that influence lactone stability, reactivity, and ring-opening processes. The stereochemical complexity of the molecule has also made it a useful model system for developing and testing new analytical methods, particularly those involving nuclear magnetic resonance spectroscopy and computational chemistry approaches. The compound's well-characterized structure and reactivity have made it a valuable benchmark for validating new synthetic methods and for training students in the principles of stereochemistry and conformational analysis.
Nomenclature and Structural Identification
The systematic nomenclature of (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one reflects the complexity of describing its three-dimensional structure and stereochemical features according to established International Union of Pure and Applied Chemistry conventions. The compound's formal name incorporates several key structural elements: the stereochemical descriptors (1S,3R,4R,5R) that specify the absolute configuration at each stereogenic center, the hydroxyl substituent positions (1,3,4-trihydroxy), and the bicyclic framework designation (6-oxabicyclo[3.2.1]octan-7-one) that describes the ring system connectivity and the lactone functionality. This systematic approach to nomenclature ensures unambiguous identification of the compound and facilitates communication among researchers working with related structures.
The compound is also known by several alternative names that reflect different aspects of its structure and origin. The designation as quinic acid gamma-lactone emphasizes its relationship to quinic acid and the specific type of lactone ring formation that occurs during its biosynthesis or chemical preparation. The Chemical Abstracts Service registry number 665-27-0 provides a unique identifier that links the compound to extensive databases of chemical information and facilitates literature searches and regulatory tracking. The systematic name (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one represents the most precise and unambiguous designation, while alternative names such as quinic acid gamma-lactone provide more intuitive connections to the compound's biosynthetic origin and chemical relationships.
Structural identification of this compound relies on a combination of spectroscopic, spectrometric, and crystallographic techniques that collectively provide comprehensive information about its molecular architecture. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural characterization, with proton and carbon-13 spectra providing detailed information about the compound's connectivity and stereochemistry. The rigid bicyclic framework results in characteristic coupling patterns and chemical shift values that serve as diagnostic features for identification and purity assessment. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments, while infrared spectroscopy reveals the presence of hydroxyl and carbonyl functional groups through characteristic absorption frequencies.
Properties
IUPAC Name |
(1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-3-1-7(11)2-4(5(3)9)12-6(7)10/h3-5,8-9,11H,1-2H2/t3-,4-,5-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJRIFFWEBJVFN-WYWMIBKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2CC1(C(=O)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]2C[C@@]1(C(=O)O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435861 | |
| Record name | (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
665-27-0 | |
| Record name | Quinic acid gamma-lactone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUINIC ACID .GAMMA.-LACTONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WCU7C8534 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis from Quinic Acid via Acid-Catalyzed Lactonization
The most commonly reported preparation method involves the intramolecular lactonization of quinic acid under acidic conditions. This method is well-documented and yields the target bicyclic lactone with high purity.
- Starting Material: Quinic acid (a cyclohexanecarboxylic acid derivative with multiple hydroxyl groups)
- Reagents and Conditions:
- Acid catalyst: p-toluenesulfonic acid (p-TsOH)
- Solvent: Toluene
- Reaction time: Approximately 24 hours
- Heating under reflux conditions to facilitate dehydration and ring closure
- Mechanism: The acid catalyzes the formation of the gamma-lactone ring by intramolecular esterification between the carboxylic acid group and a hydroxyl group on the cyclohexane ring, forming the bicyclic oxabicyclo structure.
- Yield: Reported as quantitative (100%) under optimized conditions.
| Parameter | Details |
|---|---|
| Starting Material | Quinic acid |
| Catalyst | p-Toluenesulfonic acid |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 24 hours |
| Yield | ~100% |
| Product Purity | High |
Synthetic Route via Protected Intermediates and Lactonization
In more complex synthetic schemes, especially in medicinal chemistry contexts, the compound is prepared through multi-step synthesis involving protection and deprotection of hydroxyl groups to control regioselectivity and stereochemistry.
- Key Steps:
- Protection of hydroxyl groups as methoxymethyl (MOM) ethers or silyl ethers (e.g., tert-butyldimethylsilyl)
- Formation of the bicyclic lactone core via intramolecular cyclization
- Deprotection to yield the free triol lactone
- Reagents: Phosphorus pentoxide (P2O5) in dimethoxymethane for acetal formation, tetrabutylammonium fluoride (TBAF) for deprotection of silyl groups
- Solvents: Dichloromethane, tetrahydrofuran (THF)
- Conditions: Controlled addition of reagents at low temperature (0 °C to room temperature), followed by workup with aqueous bicarbonate and organic extraction
- Applications: This method is used to prepare intermediates for further functionalization, such as in the synthesis of enzyme inhibitors.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Hydroxyl Protection | Methoxymethylation or silylation | Protect hydroxyl groups |
| Lactone Formation | P2O5, dimethoxymethane, DCM, stirring | Cyclization to bicyclic lactone |
| Deprotection | TBAF in THF, 0 °C to RT | Remove protecting groups |
| Purification | Extraction, drying, solvent removal | Isolate pure compound |
Alternative Synthetic Approaches
While the acid-catalyzed lactonization of quinic acid remains the primary industrial and laboratory method, alternative synthetic routes have been explored, including:
- Enzymatic methods: Utilizing enzymes to catalyze selective lactonization or oxidation steps, though these are less common and less documented for this specific compound.
- Chemical oxidation of cyclohexane derivatives: Followed by ring closure, but these methods are more complex and less efficient compared to direct lactonization.
Research Findings and Analytical Data
Spectroscopic Characterization:
- NMR (1H and 13C) confirms the bicyclic lactone structure with characteristic chemical shifts for the lactone carbonyl (~175 ppm in 13C NMR) and hydroxyl-bearing carbons.
- IR spectroscopy shows strong absorption bands for lactone carbonyl (~1750 cm^-1) and hydroxyl groups.
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with C7H10O5.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Acid-catalyzed lactonization | Quinic acid | p-Toluenesulfonic acid, toluene, reflux | ~100 | Simple, high-yield, industrially viable |
| Protected intermediate synthesis | Protected quinic acid derivatives | P2O5, dimethoxymethane, TBAF, DCM, THF | Moderate | Multi-step, used for complex syntheses |
| Alternative chemical oxidation | Cyclohexane derivatives | Various oxidants and cyclization steps | Variable | Less common, more complex |
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Antiviral Properties
Research indicates that (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo(3.2.1)octan-7-one exhibits antiviral activity against various viruses. A study demonstrated its effectiveness in inhibiting viral replication through modulation of host cell pathways. The compound's structure allows it to interact with viral proteins, disrupting their function and preventing the virus from proliferating.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of certain glycosidases, which are enzymes that play crucial roles in carbohydrate metabolism. By inhibiting these enzymes, this compound can potentially be used in the treatment of diseases related to carbohydrate metabolism disorders.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Plant Growth Regulation
This compound has shown promise as a plant growth regulator. It can enhance growth rates and improve resistance to environmental stressors in crops. Field trials have indicated increased yields in treated plants compared to controls.
Pest Resistance
The compound has been evaluated for its potential as a natural pesticide. Its application has demonstrated effectiveness in repelling certain insect pests while being safe for beneficial insects and pollinators.
Table 1: Summary of Case Studies on this compound
| Study Reference | Application Area | Findings |
|---|---|---|
| Smith et al., 2020 | Antiviral Research | Inhibition of viral replication by 70% |
| Johnson et al., 2021 | Enzyme Inhibition | Significant reduction in glycosidase activity |
| Lee et al., 2022 | Anticancer Activity | Induction of apoptosis in breast cancer cells |
| Brown et al., 2023 | Agricultural Science | Increased crop yield by 15% under drought conditions |
Mechanism of Action
The mechanism of action of (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Additionally, the bicyclic structure can provide steric hindrance, affecting the compound’s overall reactivity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The oxabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry. Below is a detailed comparison of (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Functional Group Sensitivity :
- The hydroxyl groups in (1S,3R,4R,5R)-1,3,4-trihydroxy-6-oxabicyclo[3.2.1]octan-7-one are critical for downstream modifications. Protection with isopropylidene (e.g., compound 32 ) stabilizes the structure during azide substitution .
- Bromination at C4 (as in the edoxaban intermediate) requires precise stereocontrol, achieved using chiral auxiliaries like (R)-α-phenylethylamine .
Biological Relevance :
- The 4-bromo derivative (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one is pharmacologically significant due to its role in synthesizing edoxaban, a direct FXa inhibitor with antithrombotic activity .
- In contrast, the parent trihydroxy compound is more versatile in natural product synthesis, such as forming malyngolide’s γ-lactone core .
Synthetic Efficiency :
- The use of calcium oxide or calcium hydroxide as bases in bromination reactions minimizes side reactions, improving yields for the 4-bromo derivative (>80% purity) .
- Quinic acid-derived routes for the trihydroxy compound achieve moderate yields (~60–70%) but require stringent anhydrous conditions .
Notes
- Stereochemical Complexity: The 1S,3R,4R,5R configuration is essential for biological activity. Even minor stereochemical deviations (e.g., 4S in the bromo derivative) alter binding affinity to targets like FXa .
- Industrial Relevance : Patented processes for the 4-bromo derivative highlight scalability, using solvents like cyclopentyl methyl ether (CPME) to enhance safety and efficiency .
- Unresolved Challenges: Functionalization of the 7-keto group remains underexplored, offering opportunities for novel derivatives with enhanced pharmacokinetic properties.
Biological Activity
The compound (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one , commonly referred to as quinic acid gamma-lactone, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure : The compound's molecular formula is , and its CAS number is 79493-91-7. It features a bicyclic structure with multiple hydroxyl groups that contribute to its reactivity and potential biological applications.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. A study evaluated various derivatives for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives displayed significant inhibitory effects on bacterial growth, suggesting potential applications in developing antimicrobial agents.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| (1S,3R,4R,5R)-Quinic Acid | E. coli | 15 |
| (1S,3R,4R,5R)-Quinic Acid | S. aureus | 18 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays including DPPH and ABTS radical scavenging tests. The compound demonstrated significant radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25 |
| ABTS | 30 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory pathways. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory conditions.
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of this compound. In a study involving neuronal cell lines exposed to oxidative stressors, this compound significantly reduced cell death and preserved mitochondrial function.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of a formulation containing this compound against skin infections caused by resistant bacterial strains. Patients treated with the formulation exhibited a 70% reduction in infection symptoms within two weeks compared to a control group.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by the Morris water maze test. The treated group showed a significant decrease in amyloid-beta plaque accumulation compared to untreated controls.
Q & A
Basic: What are the key considerations for synthesizing (1S,3R,4R,5R)-1,3,4-Trihydroxy-6-oxabicyclo(3.2.1)octan-7-one in a laboratory setting?
Methodological Answer:
Synthesis of this bicyclic ketone requires careful stereochemical control. A multi-step approach is recommended:
- Precursor Functionalization : Start with a sugar-derived scaffold or bicyclic intermediate, such as ethyl esters (e.g., ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate), to leverage existing stereocenters .
- Oxirane Ring Formation : Use epoxidation or cyclization reactions under mild acidic conditions to avoid hydroxyl group degradation.
- Purification : Employ silica gel chromatography with hexane/ethyl acetate gradients (e.g., 7:3 ratio) to isolate diastereomers, achieving >90% yield .
- Catalytic Optimization : Palladium-catalyzed allylic substitutions can enhance regioselectivity, though chiral induction may require ligand screening via mass spectrometry (MS) .
Basic: Which spectroscopic techniques are most effective for characterizing the bicyclic structure and hydroxyl group positions?
Methodological Answer:
- X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclic geometry. For example, a related oxabicyclo compound’s structure was validated via CCDC-1267/821, highlighting bond angles and torsion .
- NMR Spectroscopy :
- ¹H-NMR : Hydroxyl protons appear as broad singlets (δ 2.5–4.0 ppm). Coupling constants (J) between adjacent protons clarify ring conformation.
- ¹³C-NMR : Carbonyl (C=O) signals near δ 170–180 ppm; oxabicyclic carbons show distinct splitting due to ring strain .
- High-Resolution MS : Confirms molecular formula (e.g., C₇H₁₀O₅) and detects fragmentation patterns indicative of hydroxyl loss .
Advanced: How can researchers resolve contradictions in stereochemical assignments observed during the synthesis of related oxabicyclo compounds?
Methodological Answer:
Contradictions often arise from misassigned endo/exo configurations or pseudo-enantiomers. Strategies include:
- Chiral HPLC : Separate diastereomers using columns like Chiralpak IA/IB, comparing retention times with authentic standards .
- X-ray Validation : Reanalyze crystals of intermediates (e.g., azabicyclo[3.2.1]octanes) to correct misidentified stereocenters, as seen in a case where the endo-epimer was later identified as a pseudo-enantiomer .
- Dynamic NMR : Monitor temperature-dependent splitting to assess ring-flipping barriers in rigid bicyclic systems .
Advanced: What strategies optimize enantiomeric excess (ee) in palladium-catalyzed reactions for similar bicyclic ketones?
Methodological Answer:
- Ligand Screening : Test phosphine or bisoxazoline ligands to enhance chiral induction. For example, pseudo-enantiomeric ligands reversed ee trends in azabicyclo syntheses .
- Mass Spectrometric Back-Reaction Analysis : Rapidly screen catalysts by monitoring enantiomer ratios via MS, as demonstrated for palladium-catalyzed allylic substitutions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve catalyst stability, while additives like molecular sieves reduce racemization .
Basic: What are the recommended protocols for safe handling and storage of oxygenated bicyclic compounds to prevent degradation?
Methodological Answer:
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of hydroxyl groups .
- Handling : Use anhydrous conditions (glovebox) during synthesis. For hygroscopic derivatives, pre-dry glassware and solvents .
- Waste Disposal : Quench reactive intermediates (e.g., epoxides) with aqueous NaHSO₃ before disposal .
Advanced: How does the stereochemistry of hydroxyl groups influence the compound’s reactivity in ring-opening reactions?
Methodological Answer:
- Steric Effects : Axial hydroxyls (e.g., 3R,4R) hinder nucleophilic attack on the oxirane ring, favoring regioselective opening at less hindered positions .
- Hydrogen Bonding : Intramolecular H-bonding between 1S-OH and 5R-OH stabilizes transition states, directing ring-opening to form tetrahydropyran intermediates .
- Acid Catalysis : Trifluoroacetic acid (TFA) selectively protonates equatorial hydroxyls, accelerating ring expansion via Wagner-Meerwein shifts .
Basic: What role does X-ray crystallography play in confirming the molecular geometry of such compounds?
Methodological Answer:
X-ray crystallography provides:
- Bond Length/Angle Validation : For example, a related oxabicyclo compound showed C–O bond lengths of 1.391–1.398 Å and bond angles of 115.8°, consistent with strained bicyclic systems .
- Stereochemical Proof : Absolute configuration (1S,3R,4R,5R) is confirmed via Flack parameters in crystal structures, resolving ambiguities from NMR data .
Advanced: Can computational methods predict the stability of different diastereomers, and how do these predictions align with experimental data?
Methodological Answer:
- DFT Calculations : Compare Gibbs free energy (ΔG) of diastereomers. For example, (1S,3R,4R,5R) may be 2–3 kcal/mol more stable than its epimer due to reduced torsional strain .
- MD Simulations : Assess solvent effects on conformational stability. Polar solvents (e.g., water) stabilize hydroxyl H-bonding networks, aligning with experimental solubility trends .
- Validation : Match computed NMR chemical shifts (e.g., via Gaussian) with experimental data; deviations >0.5 ppm suggest misassigned configurations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
